5-Meo-nipt

描述

Historical Perspective and Emergence in the Academic Literature

5-Methoxy-N-isopropyltryptamine, also known as 5-MeO-MiPT or "Moxy," was first described in the scientific literature in 1985 by Alexander Shulgin and colleagues. wikipedia.org Its synthesis and psychoactive effects were also reported by Repke et al. nih.gov The compound has gained increasing attention over the years, with its identification on the Italian national territory in 2014 and reports from the Spanish Early Warning System. nih.govresearchgate.net The rise in interest in 5-MeO-MiPT has been partly attributed to the legal control of its structural analog, 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT), which has led to 5-MeO-MiPT being monitored as a new psychoactive substance (NPS). nih.govresearchgate.net

Classification within the Tryptamine (B22526) Pharmacophore

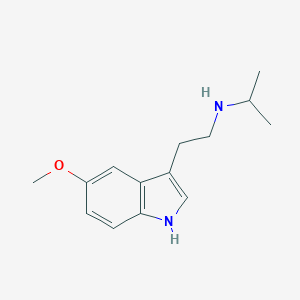

5-MeO-MiPT is a synthetic compound belonging to the tryptamine class. wikipedia.org Tryptamines are a group of monoamine alkaloids that share a common indole (B1671886) ring structure with an ethylamine (B1201723) side chain. The defining feature of the tryptamine pharmacophore is this indolethylamine skeleton. 5-MeO-MiPT is specifically the N-methyl-N-isopropyl homologue of 5-MeO-DMT. wikipedia.org Its chemical structure is characterized by a methoxy (B1213986) group at the 5-position of the indole ring and N-isopropyl and N-methyl substitutions on the amine of the ethylamine side chain. wikipedia.orgnih.gov This places it in the category of N,N-dialkylated tryptamines. nih.gov

The structural characteristics of 5-MeO-MiPT are detailed in the table below:

| Property | Value |

| IUPAC Name | N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-methylpropan-2-amine |

| Molecular Formula | C15H22N2O |

| Molar Mass | 246.354 g·mol−1 |

| CAS Number | 96096-55-8 |

Data sourced from wikipedia.org

Significance in Contemporary Chemical Neuroscience and Forensic Science

In the realm of chemical neuroscience, 5-MeO-MiPT is significant due to its interaction with serotonin (B10506) receptors. nih.govmdpi.com It acts as a non-selective serotonin receptor agonist, with notable affinity for the 5-HT1A and 5-HT2A subtypes. mdpi.com Research has also indicated that 5-MeO-MiPT functions as a moderately potent serotonin-norepinephrine reuptake inhibitor (SNRI) by showing significant affinity for the serotonin transporter (SERT) and norepinephrine (B1679862) transporter (NET). wikipedia.org This dual action on serotonin receptors and transporters makes it a compound of interest for understanding the complex mechanisms of tryptamines in the central nervous system. The compound is currently under development for potential medical use under the developmental code name MSD-001 and is in phase 1 clinical trials as of September 2024. wikipedia.org

The receptor binding affinities for 5-MeO-MiPT are presented in the following table:

| Receptor | Binding Affinity (Ki, nM) |

| 5-HT1A | 60 |

| 5-HT2A | 160 |

Data sourced from mdpi.com

From a forensic science perspective, the emergence of 5-MeO-MiPT as an NPS necessitates the development of reliable analytical methods for its detection. nih.govnih.gov Various techniques have been employed for the identification of 5-MeO-MiPT and its metabolites in biological samples. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used for this purpose. researchgate.netresearchgate.net The identification of metabolites, such as the O-demethylated metabolite, is crucial for confirming consumption and is a key focus of forensic investigations. nih.gov The development of reference standards and a comprehensive understanding of the compound's analytical profile are essential for forensic and clinical laboratories to accurately identify 5-MeO-MiPT in submitted samples. nih.govresearchgate.net

Analytical methods for the detection of tryptamines like 5-MeO-MiPT are summarized below:

| Analytical Technique | Application |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Used for the analysis of volatile tryptamine derivatives and their metabolites in biological fluids. researchgate.netmaps.org |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | A sensitive method for the simultaneous determination of 5-MeO-DiPT and its metabolites, including 5-MeO-MiPT, in urine. researchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Utilized for the identification of metabolites in in vivo studies. nih.gov |

| Nuclear Magnetic Resonance (NMR) | Provides structural characterization of synthesized tryptamines. nih.gov |

Structure

3D Structure

属性

IUPAC Name |

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-10(2)15-7-6-11-9-16-14-5-4-12(17-3)8-13(11)14/h4-5,8-10,15-16H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZJNZJNPDORBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCC1=CNC2=C1C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351701 | |

| Record name | N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109921-55-3 | |

| Record name | 5-Meo-nipt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109921553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-MEO-NIPT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CEP4J0P21U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Characterization of 5 Methoxy N Isopropyltryptamine

Receptor Binding and Agonism Profiles

Serotonergic Receptor Interactions (e.g., 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C)

5-Methoxy-N-isopropyltryptamine (5-MeO-MiPT) demonstrates a notable affinity for several serotonin (B10506) receptors, playing a key role in its pharmacological effects. Research indicates that 5-MeO-MiPT is a full or near-full agonist at the 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C receptors. wikipedia.org Its psychedelic and hallucinogenic properties are primarily attributed to its agonist activity at the 5-HT2A receptor. wikipedia.orgnih.gov

While the 5-HT2A receptor is a primary target, 5-MeO-MiPT also binds strongly to the 5-HT1A receptor. psychonautwiki.org This interaction with the 5-HT1A receptor is significant and may contribute to the compound's broader pharmacological profile, potentially influencing its anxiolytic and antidepressant-like effects. psychonautwiki.orgnih.gov The activation of 5-HT1A receptors is known to suppress the firing rate of serotonergic neurons. nih.gov

In comparison to other tryptamines, the selectivity of 5-MeO-MiPT for different serotonin receptor subtypes varies. For instance, 5-MeO-DMT, a related compound, exhibits a significantly higher affinity for the 5-HT1A receptor over the 5-HT2A receptor. wikipedia.orgresearchgate.net This difference in receptor selectivity likely accounts for the distinct subjective effects reported for these compounds.

Receptor Affinity and Potency Studies in In Vitro Systems

In vitro studies have provided quantitative data on the binding affinities and functional potencies of 5-MeO-MiPT at various serotonin receptors. These studies utilize techniques such as radioligand binding assays and functional assays measuring receptor-mediated signaling pathways.

One study reported a Ki value of 0.163 ± 0.03 nM for 5-MeO-MiPT at the 5-HT2A receptor, indicating high affinity. researchgate.net For comparison, the related compound 5-MeO-DIPT has a Ki of 0.560 nM at the same receptor. researchgate.net The potency of tryptamines at the 5-HT1A receptor can be influenced by structural modifications, such as fluorination, which has been shown to increase potency. nih.gov

The following table summarizes the receptor binding affinities (Ki, nM) of 5-MeO-MiPT and related tryptamines at various serotonin receptors.

| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2B (Ki, nM) | 5-HT2C (Ki, nM) |

| 5-MeO-MiPT | Data not available | 163 ± 30 | Data not available | Data not available |

| 5-MeO-DMT | 15.5 | 60.4 | 53.3 | 210 |

| Psilocin | 130 | 59.4 | 14.3 | 46.2 |

Note: Lower Ki values indicate higher binding affinity.

Selectivity Profiles Compared to Other Tryptamines

The selectivity profile of 5-MeO-MiPT for different serotonin receptors distinguishes it from other tryptamines. While it is a potent agonist at both 5-HT1A and 5-HT2A receptors, the relative affinity for these subtypes can differ significantly compared to other compounds in the same class. wikipedia.org

For example, 5-MeO-DMT displays a much higher selectivity for the 5-HT1A receptor over the 5-HT2A receptor, a characteristic that has led to it being termed an "atypical" psychedelic. wikipedia.orgresearchgate.net In contrast, other classic psychedelics like psilocin and DMT are more potent at the 5-HT2A receptor. nih.govwikipedia.org The specific ratio of 5-HT1A to 5-HT2A receptor agonism is a critical determinant of the qualitative and quantitative effects of these tryptamines.

Neurotransmitter Transporter Modulation

Serotonin Transporter (SERT) Interaction and Inhibition Efficacy

In addition to its direct receptor agonism, 5-MeO-MiPT has been found to interact with the serotonin transporter (SERT). wikipedia.org Some studies suggest it acts as a moderately potent serotonin reuptake inhibitor. wikipedia.orgpsychonautwiki.org This inhibition of SERT can lead to an increase in the extracellular concentration of serotonin in the synaptic cleft, thereby augmenting serotonergic neurotransmission.

However, other research indicates that 5-MeO-MiPT is a very weak serotonin reuptake inhibitor. wikipedia.org For comparison, the related compound 5-MeO-DIPT has been shown to be a competitive inhibitor of SERT. researchgate.netnih.govnih.gov

Norepinephrine (B1679862) Transporter (NET) and Dopamine (B1211576) Transporter (DAT) Activity

In contrast to its effects on SERT and NET, 5-MeO-MiPT exhibits less activity at the dopamine transporter (DAT). nih.gov Similarly, the related compound 5-MeO-DIPT has a lower affinity for DAT. researchgate.netnih.gov Another related tryptamine (B22526), 5-MeO-DMT, is also inactive as a dopamine reuptake inhibitor. wikipedia.org

The following table provides a summary of the transporter inhibition data for 5-MeO-MiPT and related compounds.

| Compound | SERT Inhibition | NET Inhibition | DAT Inhibition |

| 5-MeO-MiPT | Moderately potent wikipedia.orgpsychonautwiki.org / Very weak wikipedia.org | Significant wikipedia.org | Less active nih.gov |

| 5-MeO-DIPT | Competitive inhibitor researchgate.netnih.govnih.gov | Inhibits reuptake nih.gov | Low affinity researchgate.netnih.gov |

| 5-MeO-DMT | Weak reuptake inhibitor wikipedia.org | Inactive wikipedia.org | Inactive wikipedia.org |

Neurotransmitter Release Dynamics

The study of tryptamines reveals a complex interplay with serotonergic systems, often involving receptor agonism, reuptake inhibition, and in some cases, the release of neurotransmitters. While many 5-methoxy-substituted tryptamines are known for their potent activity at serotonin receptors, their specific effects on neurotransmitter release can vary significantly based on their N-substituted groups.

Research into the specific pharmacological actions of 5-Methoxy-N-isopropyltryptamine (5-MeO-NiPT) indicates that it does not act as a serotonin-releasing agent. wikipedia.org Furthermore, its activity as a serotonin reuptake inhibitor is considered to be very weak. wikipedia.org This profile distinguishes it from other tryptamines that may derive part of their mechanism of action from inhibiting the serotonin transporter (SERT) or promoting serotonin efflux. release.org.uk The primary mechanism for this compound is understood to be its function as a serotonin receptor agonist, with activity at the 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C receptors. wikipedia.org

Currently, there is a lack of specific research data detailing the direct effects of 5-Methoxy-N-isopropyltryptamine on the release of dopamine and glutamate (B1630785) in key regions of the central nervous system such as the striatum, nucleus accumbens, and frontal cortex.

However, studies on the closely related compound 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT) have shown that it can significantly increase the extracellular levels of dopamine and glutamate in these brain regions in rats. nih.gov For instance, administration of 5-MeO-DIPT was found to enhance dopamine release in the nucleus accumbens and frontal cortex, and to increase glutamate release in the striatum at all studied doses. nih.gov These effects are thought to be mediated by the compound's potent inhibition of the serotonin transporter and its activity at various serotonin receptors, which in turn modulate dopaminergic and glutamatergic pathways. nih.gov

Given that this compound is a metabolite of 5-MeO-DIPT, understanding the neurochemical effects of the parent compound provides important context. wikipedia.org However, without direct experimental evidence, the specific actions of this compound on dopamine and glutamate release dynamics remain an area for future investigation. Direct extrapolation of the effects of 5-MeO-DIPT to this compound is not scientifically valid due to differences in their chemical structures and resulting pharmacological profiles.

Neurobiological and Behavioral Effects of 5 Methoxy N Isopropyltryptamine and Its Analogues in Preclinical Models

Animal Models of Psychedelic-Like Effects

Head-Twitch Response (HTR) as a Behavioral Proxy

The head-twitch response (HTR) in rodents is a widely accepted behavioral proxy for the hallucinogenic potential of substances, primarily mediated by the activation of serotonin (B10506) 5-HT2A receptors. nih.gov Studies have shown that unlike many other N-monoalkylated tryptamines, 5-MeO-NiPT does induce the HTR in rodents, although this response is noted to be relatively weak. wikipedia.org

The HTR is characterized by a rapid, side-to-side rotational head movement. nih.gov Various serotonergic hallucinogens, including analogues of this compound such as 5-MeO-DIPT, have been shown to reliably elicit head twitches in rodents. biomolther.orgresearchgate.net For instance, 5-MeO-DIPT has been observed to induce head twitches in mice, an effect that is comparable in potency to the selective 5-HT2A receptor agonist (±)DOI. nih.gov This response provides a quantifiable measure to assess the potential psychedelic-like activity of a compound.

Motor and Sensorimotor System Evaluation

Hypolocomotion and Hyperlocomotion Responses

The administration of this compound and its analogues can lead to significant changes in motor activity in animal models. This compound has been shown to produce hypolocomotion in rodents, which is a decrease in spontaneous movement. wikipedia.org Similarly, its analogue 5-MeO-MiPT, at high doses, impairs stimulated motor activity in mice. nih.gov

Interestingly, the interaction with different serotonin receptors can modulate these locomotor effects. While this compound on its own causes reduced movement, co-administration with a 5-HT1A receptor antagonist, WAY-100635, leads to hyperlocomotion, or an increase in movement. wikipedia.org In contrast, studies with the related compound 5-MeO-DMT have shown that it decreases locomotor activity, and this effect is antagonized by the 5-HT1A antagonist WAY-100635, but not by the 5-HT2A antagonist M100907. nih.gov

Sensorimotor Gating and Reflex Modulation

Sensorimotor gating, the neural process of filtering out redundant or unnecessary stimuli, is often studied in animals using the prepulse inhibition (PPI) of the startle reflex. Deficits in PPI are observed in certain neuropsychiatric disorders.

Studies on 5-MeO-MiPT have demonstrated that it dose-dependently inhibits PPI responses in mice. nih.govunife.it This indicates that the compound can interfere with the ability to filter sensory information. The startle reflex itself, a response to a sudden intense stimulus, is also modulated. The PPI test involves presenting a weaker prestimulus (prepulse) shortly before a strong startle-inducing stimulus (pulse), which normally inhibits the startle response. unife.it

The effects of these compounds on sensorimotor gating appear to be influenced by multiple serotonin receptor subtypes. For instance, in rats, the disruption of PPI by 5-MeO-DMT was antagonized by the 5-HT1A antagonist WAY-100635 and the 5-HT2C antagonist SER-082, but not by the 5-HT2A antagonist M100907. nih.gov This highlights the complex interplay of different serotonin receptors in modulating sensorimotor processes.

Impact on Cognitive Function and Learning Paradigms

The effects of 5-methoxy-N-isopropyltryptamine and its analogues on cognitive functions such as learning and memory are an area of ongoing investigation. Animal models provide a crucial platform for this research. ebsco.com

Preclinical studies on the related compound 5-MeO-DIPT have explored its impact on cognitive development and performance in learning tasks. In one study, rats treated with 5-MeO-DIPT during adolescence showed marked inferiority in a response-learning task in adulthood compared to control animals. nih.gov This suggests a potential for long-term effects on cognitive flexibility and the ability to adapt responses to changing task demands. nih.gov However, in the same study, the drug-treated rats were able to master spatial navigation tests at rates comparable to the control group, indicating that not all aspects of learning and memory were equally affected. nih.gov

These findings underscore the importance of further research to fully characterize the cognitive effects of this compound and its analogues. Understanding how these compounds impact different cognitive domains is essential for evaluating their complete neurobiological profile.

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| 5-Methoxy-N-isopropyltryptamine | This compound |

| 5-Methoxy-N,N-diisopropyltryptamine | 5-MeO-DIPT |

| 5-Methoxy-N,N-dimethyltryptamine | 5-MeO-DMT |

| 5-Methoxy-N-methyl-N-isopropyltryptamine | 5-MeO-MiPT |

| (±)-2,5-Dimethoxy-4-iodoamphetamine | (±)DOI |

| Ritanserin | |

| M100907 (Volinanserin) | |

| WAY-100635 |

Spatial and Nonspatial Memory Impairments

Preclinical research on analogues of 5-Methoxy-N-isopropyltryptamine (this compound) has investigated their impact on various memory domains. Studies involving the analogue 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT) in rat models have provided specific insights into its effects on spatial and nonspatial memory.

In one study, rats treated with 5-MeO-DIPT during adolescence were later tested on a series of memory tasks. nih.gov The results indicated that the animals treated with the compound were generally able to learn and master spatial navigation tasks at a rate comparable to the control group. nih.gov However, a notable deficit was observed in a nonspatial, response-learning task. The performance of the 5-MeO-DIPT-treated rats was significantly inferior to that of the saline-treated controls in this domain. nih.gov This suggests that while spatial memory, which relies on declarative memory systems, may remain largely intact, the compound can impair nondeclarative memory systems, specifically affecting the flexibility to adapt responses to changing task requirements. nih.gov Further research indicated that animals treated with 5-MeO-DIPT showed performance deficits in the Cincinnati water maze, a task assessing path integration, but no impairments were noted in the Morris water maze or on tests of novel object or place recognition. researchgate.net

Working Memory Deficits

The cognitive effects of this compound analogues extend to working memory, a critical component of executive function. Research has shown that repeated administration of 5-MeO-DIPT can alter the ability of rats to perform certain cognitive tasks. nih.govspringermedizin.de The impaired performance on a response-learning task, as mentioned previously, points towards a lack of cognitive flexibility, which is closely associated with working memory. nih.gov This deficit suggests a difficulty in adapting behavioral responses when the demands of a task change, a key function of working memory. nih.gov These findings indicate that exposure to compounds like 5-MeO-DIPT can lead to specific deficits in cognitive functions that are crucial for adaptable and goal-directed behavior. springermedizin.de

Thermoregulatory Effects

Analogues of this compound have been shown to induce significant alterations in body temperature in preclinical models. Studies in rats administered with 5-MeO-DIPT demonstrated a clear pattern of thermoregulatory changes. During the period of drug administration, the animals exhibited hypothermia, a significant decrease in body temperature. researchgate.netcapes.gov.br This was followed by a delayed hyperthermic rebound, where the animals' body temperatures increased and remained elevated for at least 48 hours after the final dose. researchgate.netresearchgate.net

The hypothermic effect is thought to be related to an increase in serotonergic receptor activity in the brain, which can lead to decreased heat production and/or increased heat loss. nih.gov For instance, at an ambient temperature of 22°C, the hypothermia was associated with both reduced metabolic heat production and increased heat dissipation through the skin of the tail and feet. nih.gov Studies on the related compound 5-Methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MiPT) in mice also included the assessment of thermoregulation as part of its broader pharmaco-toxicological characterization. researchgate.net

| Effect | Observation | Timing | Source |

|---|---|---|---|

| Hypothermia | Significant decrease in body temperature | During drug administration | researchgate.netcapes.gov.br |

| Hyperthermia | Increased body temperature (rebound effect) | 24 and 48 hours post-administration | researchgate.netresearchgate.net |

Neurotransmitter Tissue Content Alterations and Turnover

The neurochemical effects of this compound analogues, particularly 5-MeO-DIPT, involve significant changes in the levels and turnover of key neurotransmitters in the brain. In vivo microdialysis studies in freely moving rats have shown that 5-MeO-DIPT increases the extracellular levels of dopamine (B1211576) (DA), serotonin (5-HT), and glutamate (B1630785) in the striatum, nucleus accumbens, and frontal cortex. nih.govspringermedizin.de

Further analysis of brain tissue revealed specific alterations in neurotransmitter content and their metabolites. 5-MeO-DIPT was found to increase the tissue content of 5-HT while decreasing the concentration of its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA). nih.govspringermedizin.de This pattern is indicative of serotonin transporter (SERT) inhibition. nih.govspringermedizin.de Conversely, a decrease in the tissue content of DA and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), was also observed. nih.govspringermedizin.de This suggests potential adaptive changes in dopamine turnover or possible damage to dopaminergic terminals. nih.govspringermedizin.de Chronic administration of 5-MeO-DIPT has been shown to decrease 5-HT levels in the prefrontal cortex, striatum, and hippocampus of rats, which may suggest neurotoxic potential. nih.govspringermedizin.de These findings highlight the compound's significant impact on the serotonergic and dopaminergic systems. nih.govspringermedizin.de

| Neurotransmitter/Metabolite | Change in Tissue Content | Affected Brain Regions | Proposed Mechanism | Source |

|---|---|---|---|---|

| Serotonin (5-HT) | Increase | Various brain regions | SERT Inhibition | nih.govspringermedizin.de |

| 5-HIAA | Decrease | Various brain regions | SERT Inhibition | nih.govspringermedizin.de |

| Dopamine (DA) | Decrease | Various brain regions | Adaptive changes in turnover or terminal damage | nih.govspringermedizin.de |

| DOPAC | Decrease | Various brain regions | Adaptive changes in turnover or terminal damage | nih.govspringermedizin.de |

| HVA | Decrease | Various brain regions | Adaptive changes in turnover or terminal damage | nih.govspringermedizin.de |

Structure Activity Relationship Sar Investigations Within the 5 Methoxytryptamine Class

Correlation of Molecular Structure with Receptor Binding Affinities

The affinity of 5-methoxytryptamine (B125070) derivatives for various serotonin (B10506) (5-HT) receptors is highly dependent on their molecular structure. Generally, these compounds exhibit a higher affinity for the 5-HT1A receptor compared to the 5-HT2A receptor. wikipedia.orgub.edunih.gov For instance, 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) shows a significantly greater affinity for the 5-HT1A receptor. wikipedia.org

Modifications to the N,N-dialkyl substituents on the ethylamine (B1201723) side chain significantly influence receptor binding. For example, cyclizing the N,N-dialkyl groups into a pyrrolidine (B122466) ring, as seen in 5-methoxy-N,N-tetramethylenetryptamine (5-MeO-Pyr-T), results in a compound with very high affinity for the 5-HT1A receptor (Ki of 0.577 nM) and considerably lower affinity for the 5-HT2A receptor (Ki of 373 nM). wikipedia.org This demonstrates that the steric bulk and conformation of the amino-terminal group are crucial for receptor interaction.

Furthermore, substitutions on the indole (B1671886) ring can also modulate binding affinities. The introduction of a fluorine atom at the 4-position of the indole nucleus in 5-MeO-DMT (creating 4-F,5-MeO-DMT) has been shown to increase binding potency at the 5-HT1A receptor by approximately 14-fold while decreasing potency at the 5-HT2A receptor by about 3-fold. nih.gov This highlights the sensitivity of the receptor binding pockets to electronic and steric changes on the tryptamine (B22526) scaffold.

Recent studies have systematically explored these relationships. For example, a 2024 study demonstrated that all examined 5-MeO-tryptamines displayed selectivity for the 5-HT1A receptor over the 5-HT2A receptor. nih.gov

Table 1: Receptor Binding Affinities (Ki, nM) of Selected 5-Methoxytryptamines

| Compound | 5-HT1A Receptor | 5-HT2A Receptor |

| 5-MeO-DMT | <10 | >1000 |

| 5-MeO-Pyr-T | 0.577 | 373 |

Note: Lower Ki values indicate higher binding affinity.

Influence of Amino-Terminal Modifications on Pharmacological Activity

Modifications at the amino-terminal of 5-methoxytryptamines have a profound impact on their pharmacological activity, influencing not only receptor affinity but also functional efficacy and selectivity. nih.govnih.gov The size and nature of the N-alkyl substituents are key determinants of a compound's interaction with serotonin receptors and transporters. nih.gov

For example, increasing the size of the alkyl groups on the nitrogen atom can alter the compound's profile. While 5-MeO-DMT has two methyl groups, 5-MeO-MiPT has one methyl and one isopropyl group. psychonautwiki.org This seemingly small change can lead to differences in how the molecule fits into and activates the receptor.

Cyclization of the amino-terminal groups, as seen in 5-MeO-Pyr-T, where the two alkyl groups are part of a pyrrolidine ring, significantly enhances selectivity for the 5-HT1A receptor. wikipedia.orgnih.gov This structural constraint likely orients the molecule in a more favorable position within the 5-HT1A receptor's binding pocket. nih.gov In contrast, increasing the ring size from a five-membered pyrrolidine to a six-membered piperidine (B6355638) (as in 5-MeO-PipT) leads to a substantial loss of potency at the 5-HT1A receptor, indicating a sensitivity to steric bulk in this region. researchgate.net

Furthermore, research has shown that the molecular size of the amino group influences the affinity for the serotonin transporter (SERT). nih.gov For instance, 5-MeO-Pyr-T has been identified as a potent partial serotonin releaser. nih.gov Some studies have suggested that 5-MeO-MiPT may act as a serotonin-norepinephrine reuptake inhibitor, though other research has contradicted this finding. psychonautwiki.orgwikipedia.org

Molecular Determinants of Serotonergic Receptor Selectivity and Efficacy

The selectivity and efficacy of 5-methoxytryptamine derivatives at serotonergic receptors are governed by specific molecular interactions within the receptor binding sites. The high 5-HT1A receptor selectivity of many of these compounds is a key feature of their pharmacology. nih.gov

The substitution pattern on the indole ring is a critical determinant. As mentioned, 4-fluorination of the 5-MeO-DMT scaffold enhances 5-HT1A potency while reducing 5-HT2A potency. nih.gov This effect is consistent across various amino-terminal modifications, leading to highly selective 5-HT1A agonists when combined with amine cyclization. nih.gov

The nature of the amino-terminal substituents also plays a crucial role in determining efficacy. While many tryptamines are full or near-full agonists at the 5-HT1A receptor, their efficacy at the 5-HT2A receptor can vary. nih.gov For instance, some 5-MeO-tryptamines that elicit a low head-twitch response (HTR) in mice, a behavior primarily mediated by 5-HT2A activation, still act as potent 5-HT2A receptor agonists in vitro. ub.edunih.gov This suggests a complex relationship between in vitro efficacy and in vivo functional outcomes, where 5-HT1A receptor activation may attenuate the effects of 5-HT2A receptor activation. ub.edunih.gov

Cryogenic electron microscopy (cryo-EM) studies have provided structural insights into these interactions. For example, the pyrrolidyl substituent of 4-F,5-MeO-PyrT is positioned between specific amino acid residues (F361^6.51, Y390^7.43, and N386^7.39) in the 5-HT1A receptor. nih.gov Mutating N386^7.39 to the corresponding valine found in the 5-HT2A receptor significantly reduces the potency of 5-MeO-PyrT at the 5-HT1A receptor, highlighting the importance of this specific interaction for its activity. nih.gov

Computational Docking and Molecular Dynamics Simulations

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating the structure-activity relationships of 5-methoxytryptamine derivatives at an atomic level. nih.govtanaffosjournal.irplos.org These techniques allow researchers to predict how these molecules bind to their receptor targets and to understand the energetic factors that stabilize the ligand-receptor complex. nih.govtanaffosjournal.ir

Molecular docking studies have been used to predict the binding modes of 5-MeO-DMT analogues at the 5-HT1A receptor. nih.gov These studies can help identify key interactions, such as hydrogen bonds and pi-pi stacking, between the ligand and amino acid residues in the receptor's binding pocket. nanobioletters.com For example, docking studies have predicted a more favorable interaction of 5-MeO-tryptamines in the 5-HT1A binding pocket compared to the 5-HT2A binding pocket. ub.edu

Molecular dynamics simulations provide a more dynamic picture of the ligand-receptor interaction, allowing researchers to observe the conformational changes that occur upon ligand binding and to calculate the binding free energy. plos.org For instance, a study on 5-MeO-DMT analogues used MD simulations to stabilize the docked complexes and found that certain analogues had a better binding free energy than 5-MeO-DMT itself. nih.gov These simulations revealed stabilizing interactions with numerous residues, including Asp116, Phe361, and Tyr390, within the 5-HT1A receptor. nih.gov

These computational approaches are valuable for screening large libraries of virtual compounds to identify new analogues with potentially improved therapeutic properties and for guiding the rational design of novel molecules with specific receptor selectivity and efficacy profiles. nih.gov

Advanced Analytical Methodologies for 5 Methoxy N Isopropyltryptamine Detection in Research and Forensic Applications

Chromatographic Techniques

Chromatography is the cornerstone for separating 5-MeO-NiPT from endogenous matrix components and other structurally related compounds. The choice between liquid and gas chromatography is often dictated by the sample matrix, required sensitivity, and the specific goals of the analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS, LC-HRMS/MS)

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), stands as a dominant technique for the analysis of tryptamines, including this compound, in biological samples. mdpi.com This preference is due to its high sensitivity, specificity, and applicability to a wide range of compounds without the need for derivatization. maps.orgnih.gov High-resolution mass spectrometry (HRMS) further enhances analytical capabilities by providing highly accurate mass measurements, which aids in the identification of unknown metabolites and increases confidence in compound identification. researchgate.net

In a typical LC-MS/MS setup for tryptamine (B22526) analysis, reversed-phase columns, such as C18 or PFP (pentafluorophenyl), are commonly used for separation. dntb.gov.uaojp.gov Mobile phases usually consist of a mixture of an aqueous component (often containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization) and an organic solvent like acetonitrile (B52724) or methanol (B129727), run under a gradient elution program. nih.govojp.govnih.gov Detection is most often achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. nih.govnih.govresearchgate.net For instance, in the analysis of the related compound 5-MeO-DMT, MRM transitions of m/z 219.2→174.2 were used for quantification. nih.gov Similar specific transitions would be established for this compound in a validated method.

LC-HRMS/MS has been effectively used to identify metabolites of related tryptamines, such as 5-MeO-MiPT, where this compound was identified as one of the most abundant metabolites in blood and urine samples from a forensic case. mdpi.com

Table 1: Example LC-MS/MS Method Parameters for Tryptamine Analysis

| Parameter | Description |

|---|---|

| Chromatography System | Ultra-High-Performance Liquid Chromatography (UHPLC) nih.gov |

| Column | T3 column (100mm × 2.1mm, 1.8µm) nih.gov |

| Mobile Phase A | 20mmol/L ammonium acetate, 5% acetonitrile, 0.1% formic acid in water nih.gov |

| Mobile Phase B | Acetonitrile nih.gov |

| Flow Rate | 0.3 mL/min nih.gov |

| Detection Mode | Positive Ion Multiple Reaction Monitoring (MRM) nih.govresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another powerful and widely used technique for the detection of tryptamines. maps.org Due to their volatility, many tryptamine derivatives can be analyzed directly by GC-MS. maps.org However, derivatization, for instance with acetic anhydride (B1165640) or trifluoroacetic anhydride, is sometimes employed to improve the chromatographic properties and thermal stability of the analytes. researchgate.net

In a representative GC-MS method for the related compound 5-MeO-DIPT, the analysis was performed on a DB-1 column with an oven temperature program. swgdrug.org A method developed for determining 5-MeO-DIPT in urine utilized a GC-Orbitrap-MS in full scan mode, which allowed for both quantification of the parent drug and identification of metabolites, including 5-MeO-IPT (this compound). researchgate.netresearchgate.net This high-resolution approach provides significant advantages in distinguishing between structurally similar compounds.

Table 2: Example GC-MS Method Parameters for Tryptamine Analysis

| Parameter | Description |

|---|---|

| Chromatography System | Gas chromatograph with FID or Mass Spectrometer swgdrug.org |

| Column | J&W DB-1 (15 m x 0.32 mm x 0.25 µm) swgdrug.org |

| Carrier Gas | Helium swgdrug.org |

| Injector Temperature | 275°C swgdrug.org |

| Oven Program | Isothermal at 190°C swgdrug.org |

| Detection Mode | Electron Ionization (EI) with Selected Ion Monitoring (SIM) or Full Scan researchgate.net |

Sample Preparation Strategies

Effective sample preparation is a critical prerequisite for reliable chromatographic analysis. The primary goals are to isolate the target analyte from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.

Extraction from Biological Fluids (e.g., Blood, Urine)

Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the most common techniques for extracting tryptamines from biological fluids like blood and urine. For LLE, samples are typically made alkaline before extraction with an organic solvent such as ethyl acetate or a chloroform (B151607) mixture. researchgate.netresearchgate.net Protein precipitation is a simpler and faster method often used for serum or plasma samples, where a solvent like acetonitrile is added to precipitate proteins, and the resulting supernatant is analyzed. nih.govojp.gov

A method for detecting 5-MeO-DIPT and its metabolites in urine involved LLE with ethyl acetate under alkaline conditions. researchgate.netresearchgate.net Another study used a straightforward protein precipitation with acetonitrile for rat urine samples before LC-MS/MS analysis. ojp.gov The stability of the analyte in the matrix is a key consideration; one study found that 5-MeO-DIPT in urine was unstable at room temperature but stable when frozen at -20°C. researchgate.netresearchgate.net To address stability issues, the dried urine spot (DUS) technique has been developed, offering improved stability and convenience for transport and storage. nih.govresearchgate.net In this method, a small volume of urine (e.g., 10 μL) is spotted onto a card and extracted with methanol prior to LC-MS/MS analysis. nih.govresearchgate.netresearchgate.net

Analysis in Hair Samples

Hair analysis provides a long-term history of substance use, with a detection window of months or longer, making it a valuable matrix in forensic toxicology. nih.govresearchgate.netusdtl.com The analysis of this compound in hair has been reported, where it was identified as a metabolite of 5-MeO-DiPT. caymanchem.com

The sample preparation for hair is multi-step. It typically begins with decontamination washes using solvents like dichloromethane (B109758) or methanol to remove external contaminants. dntb.gov.ua The hair is then pulverized or cut into small pieces. nih.gov Extraction is commonly performed using an organic solvent, such as methanol, often with the aid of sonication or cryogenic grinding to disrupt the hair matrix and release the trapped analytes. dntb.gov.uanih.gov The resulting extract is then concentrated and analyzed, usually by LC-MS/MS, which provides the high sensitivity needed to detect the low concentrations (pg/mg range) typically found in hair. nih.govresearchgate.net

Table 3: Hair Sample Preparation Procedure

| Step | Description | Reference |

|---|---|---|

| 1. Decontamination | Wash hair samples to remove external contaminants. | dntb.gov.ua |

| 2. Pulverization | Pulverize or cut hair into small pieces (e.g., cryogenic grinding). | dntb.gov.uanih.gov |

| 3. Extraction | Extract analytes using an appropriate solvent (e.g., methanol or acidified deionized water). | dntb.gov.uanih.gov |

| 4. Centrifugation | Centrifuge the sample to separate the extract from solid hair debris. | nih.gov |

| 5. Analysis | Inject the supernatant/extract into the analytical instrument (e.g., LC-MS/MS). | nih.gov |

Method Validation and Optimization for Routine Analysis

For an analytical method to be used in a research or forensic setting, it must undergo rigorous validation to ensure its reliability, accuracy, and precision. nih.gov Validation studies establish the method's performance characteristics according to accepted guidelines.

Key validation parameters include:

Selectivity/Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity and Range: The concentration range over which the instrument response is proportional to the analyte concentration.

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.

Lower Limit of Quantification (LLOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing quality control (QC) samples at different concentrations.

Precision: The degree of agreement among a series of measurements, expressed as relative standard deviation (RSD) for intra-day and inter-day analyses.

Recovery: The efficiency of the extraction process.

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under different storage conditions. researchgate.netresearchgate.net

Optimization for routine analysis involves streamlining sample preparation, shortening chromatographic run times, and ensuring the method is robust and transferable between different instruments and laboratories. The development of methods using dried blood or urine spots is an example of optimization for high-throughput screening and simplified logistics. nih.govresearchgate.net

Table 4: Example Validation Parameters for Tryptamine Detection Methods

| Parameter | Method for 5-MeO-DIPT in DUS (LC-MS/MS) | Method for 5-MeO-DIPT in Hair (UHPLC-MS/MS) | Method for 5-MeO-DIPT in Urine (GC-Orbitrap-MS) |

|---|---|---|---|

| LOD | 0.1 ng/mL nih.govresearchgate.net | 0.05 pg/mg nih.gov | 1 ng/mL researchgate.netresearchgate.net |

| LLOQ | 0.2 ng/mL nih.govresearchgate.net | 0.1 pg/mg nih.gov | 2 ng/mL researchgate.netresearchgate.net |

| Linear Range | Not specified, but concentrations of 0.3-2.3 ng/ml were detected nih.govresearchgate.net | Not specified, but concentrations of 0.2-7532.5 pg/mg were detected nih.gov | 2-300 ng/mL researchgate.netresearchgate.net |

| Accuracy | 98.2% - 103.9% nih.govresearchgate.net | 92.1% - 105.6% nih.gov | 93% - 108.7% researchgate.netresearchgate.net |

| Precision (RSD) | 2.7% - 8.5% nih.govresearchgate.net | Acceptable intra- and interday precision reported nih.gov | 3.1% - 10.3% researchgate.netresearchgate.net |

常见问题

Basic Research Questions

Q. What are the primary pharmacological targets of 5-Methoxy-N-isopropyltryptamine, and how can its receptor binding affinity be experimentally determined?

- Methodology : Utilize radioligand binding assays (e.g., competition binding with [³H]5-HT) to evaluate affinity for serotonin receptors (5-HT1A, 5-HT2A) and the serotonin transporter (SERT). Species-specific differences in SERT binding, such as human Y95 vs. Drosophila F90 residues, should be investigated using chimeric receptors and site-directed mutagenesis .

- Key Considerations : Validate findings across species (e.g., human vs. Drosophila SERT) to account for structural determinants of ligand recognition .

Q. How is 5-Methoxy-N-isopropyltryptamine metabolized in vivo, and what analytical techniques are suitable for identifying its metabolites?

- Methodology : Perform in vivo studies using animal models (e.g., rodents) with LC-MS/MS or GC-MS to detect metabolites such as hydroxylated or demethylated derivatives. Reference standards (e.g., 5-hydroxy-N-isopropyltryptamine) should be synthesized for comparison .

- Key Considerations : Include CYP2D6 inhibition assays to assess metabolic pathways, as this enzyme is implicated in O-demethylation of related 5-methoxyindoles .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the neuropharmacological effects of 5-Methoxy-N-isopropyltryptamine across different experimental models?

- Methodology :

- Controlled Variables : Standardize administration routes (e.g., vaporized vs. oral) and dosage regimens to minimize pharmacokinetic variability .

- Species-Specific Models : Compare behavioral outcomes in rodents (e.g., forced swim test for depression-like effects) with in vitro human neuronal cell line assays (e.g., glioblastoma cells expressing 5-HT7 receptors) .

- Data Integration : Use meta-analysis frameworks to reconcile discrepancies between acute vs. chronic dosing studies .

Q. What molecular determinants govern the selectivity of 5-Methoxy-N-isopropyltryptamine for SERT over other monoamine transporters?

- Methodology : Employ chimeric transporters (e.g., human/drosophila SERT hybrids) and alanine-scanning mutagenesis to identify critical residues in transmembrane domains (TMDs). For example, residue Y95 in human SERT is pivotal for substrate recognition .

- Validation : Cross-validate findings with computational docking simulations using cryo-EM structures of SERT .

Q. How can the synthesis of 5-Methoxy-N-isopropyltryptamine be optimized for high-purity analytical standards?

- Methodology :

- Synthetic Routes : Use Speeter and Anthony methods with modifications (e.g., sulfolane solvent, diisopropylamine alkylation) to reduce byproducts .

- Quality Control : Validate purity via HPLC with UV/fluorescence detection and confirm structural integrity using NMR and high-resolution mass spectrometry (HRMS) .

Methodological Challenges and Solutions

Q. What strategies mitigate oxidative degradation of 5-Methoxy-N-isopropyltryptamine during in vitro assays?

- Solution : Include antioxidants (e.g., ascorbic acid) in buffer systems and conduct experiments under inert atmospheres (e.g., nitrogen). Monitor degradation via stability-indicating assays (e.g., UPLC-PDA) .

Q. How can researchers differentiate 5-Methoxy-N-isopropyltryptamine’s direct receptor effects from downstream neuroendocrine modulation?

- Approach :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。